1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1-Benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure combines fused pyrido-pyrrolo-pyrimidine rings with a benzyl group at N-1, a methyl group at C-9, and an isobutyl-substituted carboxamide at position 2. This compound is synthesized via hydrolysis of methyl ester precursors (e.g., 17, 18) using aqueous lithium hydroxide, followed by condensation with isobutyl-aniline derivatives in the presence of 1,10-carbonyldiimidazole (CDI) . Its structural complexity and functional group diversity make it a candidate for pharmacological investigations, particularly in antimicrobial and analgesic applications.
Properties
IUPAC Name |
6-benzyl-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15(2)13-24-22(28)19-12-18-21(27(19)14-17-9-5-4-6-10-17)25-20-16(3)8-7-11-26(20)23(18)29/h4-12,15H,13-14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSOVZQXPYJBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, particularly its efficacy as an inhibitor of various biological targets, including kinases and viruses.
Chemical Structure and Synthesis
The compound belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse pharmacological activities. The synthesis typically involves multi-step reactions including condensation and cyclization techniques. Recent studies have optimized the synthesis of derivatives to enhance biological activity and reduce cytotoxicity.
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral activity against SARS-CoV-2. In vitro assays demonstrated that several derivatives effectively inhibited viral replication in Vero cells with over 90% reduction in viral load at specific concentrations. The compounds were shown to interact favorably with the main protease (Mpro) of the virus, suggesting a mechanism of action that could be explored further for therapeutic applications against COVID-19 .
Antimalarial Activity
A series of pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their inhibitory effects on Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). Specific compounds demonstrated IC50 values ranging from 0.210 to 0.589 μM against PfCDPK4 and PfCDPK1, indicating their potential as antimalarial agents . The design and synthesis of these compounds were guided by molecular docking studies that predicted strong binding interactions with the target kinases.
Anti-inflammatory Effects
In addition to antiviral and antimalarial properties, some derivatives have shown promising anti-inflammatory activities. For instance, certain compounds exhibited potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
Study 1: Antiviral Efficacy Against COVID-19
A study focused on synthesizing a range of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines assessed their antiviral activity against SARS-CoV-2. The results indicated that several compounds not only inhibited viral growth but also displayed minimal cytotoxic effects on host cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring significantly enhanced antiviral potency .
Study 2: Inhibition of Plasmodium falciparum Kinases
In another investigation, a series of synthesized pyrrolo[2,3-d]pyrimidines were tested for their ability to inhibit PfCDPKs. The study found that some compounds exhibited low micromolar activity against these targets and highlighted the importance of hydrophobic interactions in enhancing binding affinity .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridopyrrolopyrimidine carboxamides, with structural analogs differing in substituents at N-1, C-9, and the carboxamide side chain. Below is a detailed comparison:
Structural and Physicochemical Properties
Note: *Molecular weight calculation for the target compound aligns with structurally similar derivatives in .
Structure-Activity Relationships (SAR)
- N-1 Substituents : Benzyl groups () enhance target engagement in mycobacterial and analgesic models. Smaller groups (e.g., methyl in ) may reduce steric bulk but limit hydrophobic interactions.
- Carboxamide Side Chains : Isobutyl (target compound) vs. phenethyl () vs. imidazole-propyl () alter solubility and binding kinetics. Polar groups (e.g., imidazole) improve water solubility but may reduce membrane permeability.
- C-9 Methyl : Conserved across most analogs, suggesting a role in stabilizing the planar ring system.
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing this compound?
The synthesis typically involves a multi-step protocol starting with condensation reactions to form the pyrido-pyrrolo-pyrimidine core, followed by benzylation and isobutylamide substitution. Evidence from analogous compounds (e.g., 1-alkyl-4-oxo derivatives) suggests using ethanol as a solvent under reflux (80–100°C) for 12–24 hours, with yields improved by adjusting stoichiometric ratios (e.g., 1.2 equivalents of benzylating agents) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Reaction monitoring by TLC and intermediate characterization via H NMR (e.g., δ 2.35 ppm for methyl groups, δ 7.50–8.82 ppm for aromatic protons) are recommended .
Q. Which spectroscopic methods are essential for structural confirmation, and what key features should be analyzed?
- H/C NMR : Focus on aromatic proton shifts (δ 6.88–8.82 ppm) and methyl group signals (δ 2.35–3.78 ppm). Splitting patterns (e.g., doublets for J = 7.6 Hz) confirm substitution positions .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from calculated values .
- IR : Identify carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) stretches .
Q. What are the standard protocols for assessing purity and identifying impurities?
Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection (254 nm). Impurities (e.g., alkylation byproducts) can be quantified via spiked reference standards. For trace analysis, HRMS in positive ion mode is recommended .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions may arise from differences in bioactivity models (e.g., "acetic acid writhing" vs. kinase assays). Standardize protocols: For analgesic studies, use 10–20 mg/kg doses in murine models; for kinase inhibition, validate via CDK9 assays (IC measurements with ATP concentrations ≤10 µM). Cross-validate using molecular docking (e.g., AutoDock Vina) to predict binding affinities to CDK9’s active site .
Q. What structure-activity relationship (SAR) principles govern modifications to the benzyl and isobutyl groups?
- Benzyl substituents : Electron-withdrawing groups (e.g., nitro) at the para position enhance analgesic activity by 30–40% in writhing models, likely due to improved target engagement .
- Isobutyl vs. other alkyl groups : N-isobutyl improves solubility (logP reduction by ~0.5) without compromising potency. Compare with N-cyclopentyl analogs (e.g., 10b in ) to assess steric effects .
Q. How can bioisosteric replacements optimize the pyrido-pyrrolo-pyrimidine core?
Replace the 4-oxo group with bioisosteres like 4-thioxo or 4-aminomethylene. For example, 4-hydroxyquinolin-2-one bioisosteres show comparable analgesic activity but altered metabolic stability. Validate via metabolic stability assays (e.g., liver microsomes) and crystallography (single-crystal X-ray for bond length analysis) .
Q. What experimental design (DoE) strategies optimize synthesis yield and reproducibility?
Apply factorial design to variables: temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0–5 mol%). Response surface methodology (RSM) can model interactions, prioritizing temperature (p < 0.01) and solvent (p < 0.05) as critical factors. Use flow chemistry for scale-up (residence time: 30–60 min) to enhance reproducibility .
Q. What advanced techniques characterize in vivo pharmacokinetics and toxicity?
- Pharmacokinetics : LC-MS/MS for plasma concentration profiling (C and AUC) in Sprague-Dawley rats (dose: 5 mg/kg IV).
- Toxicity : Conduct Ames tests for mutagenicity and measure ALT/AST levels in serum after 28-day dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
